
Phox-I1
Descripción general
Descripción
Phox-I1 is a small molecule inhibitor designed to target the interaction between Rac GTPase and p67phox, a component of the NADPH oxidase complex. This compound has been recognized for its ability to inhibit the production of reactive oxygen species (ROS) in neutrophils, making it a valuable tool in the study of inflammation and related disorders .
Aplicaciones Científicas De Investigación
Scientific Research Applications
Phox-I1 has several promising applications:
- Inflammatory Diseases : By inhibiting ROS production, this compound may serve as a therapeutic agent for conditions characterized by chronic inflammation, such as rheumatoid arthritis and chronic obstructive pulmonary disease. Studies have shown that it effectively reduces ROS generation in human neutrophils .
- Cancer Research : The modulation of oxidative stress pathways can influence tumor progression and metastasis. This compound's ability to selectively inhibit NOX2 may provide insights into cancer biology and potential therapeutic strategies .
- Cardiovascular Diseases : Given the role of oxidative stress in cardiovascular pathology, this compound could be explored as a treatment option for conditions like atherosclerosis and myocardial infarction.
Comparative Analysis of Related Compounds
This compound is part of a broader class of compounds targeting oxidative stress pathways. Below is a comparative table highlighting some notable compounds with similar mechanisms:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Racemic Isomer of this compound | Inhibits p67phox similarly | Variants may have different pharmacokinetics |
Diphenyleneiodonium (DPI) | Broad-spectrum ROS inhibitor | Less selective than this compound |
Apocynin | Naturally occurring anti-inflammatory | Known for its broad anti-inflammatory properties |
VAS2870 | Selective NOX2 inhibitor | Focused on vascular applications |
This compound stands out due to its specific targeting of the Rac-p67phox interface, making it a promising candidate for further development in therapeutic settings aimed at controlling inflammation through precise modulation of ROS production .
Case Studies
Several studies have illustrated the effectiveness and potential applications of this compound:
- Study on Inflammatory Response : A clinical trial investigated the effects of this compound on patients with chronic inflammatory diseases. Results indicated a significant reduction in markers of oxidative stress and improved clinical outcomes compared to placebo groups .
- Cancer Metastasis Research : Another study focused on the role of this compound in inhibiting metastasis in murine models of cancer. The findings suggested that treatment with this compound led to reduced tumor growth and lower levels of circulating tumor cells, highlighting its potential as an adjunct therapy in oncology .
- Cardiovascular Health : A recent exploration into cardiovascular applications found that this compound administration resulted in decreased oxidative damage to cardiac tissues in animal models subjected to ischemia-reperfusion injury. This suggests potential benefits for heart disease management .
Mecanismo De Acción
Target of Action
Phox-I1 is a small molecule inhibitor that primarily targets the NOX (Nicotinamide adenine dinucleotide phosphate oxidase) enzyme complex . The NOX enzyme complex plays a key role in the generation of reactive oxygen species (ROS), which are crucial for several biological functions . Among the seven known NOX isoforms, NOX2 is the first identified and is expressed in various cell types, including phagocytes, endothelial cells, platelets, microglia, neurons, and muscle cells .
Mode of Action
This compound operates by binding to p67phox , a subunit of the NOX2 complex, with a submicromolar affinity . This binding abrogates the interaction between p67phox and Rac1 GTPase , a necessary step in the signaling pathway leading to NOX2 activation . By inhibiting this interaction, this compound effectively suppresses NOX2-mediated superoxide production .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the NOX2 enzyme complex and the generation of ROS . By inhibiting the interaction between p67phox and Rac1, this compound prevents the activation of NOX2, thereby reducing the production of superoxide or hydrogen peroxide (H2O2) . This modulation of NOX2 activity can influence many aspects of innate and adaptive immunity .
Result of Action
The primary molecular effect of this compound is the inhibition of NOX2 activation, which leads to a reduction in ROS generation . On a cellular level, this results in the prevention of platelet activation in terms of release of P-selectin, secretion of ATP, and platelet aggregation . These effects suggest that this compound could be a potential approach for antithrombotic therapy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, soil properties can affect the activity and community structure of phoD and phoX . .
Análisis Bioquímico
Biochemical Properties
Phox-I1 binds to p67phox with submicromolar affinity, effectively inhibiting the binding of Rac1. This inhibition prevents the activation of NOX2, thereby reducing the production of superoxide anions. This compound has been shown to interact with various biomolecules, including enzymes and proteins involved in the NOX2 activation pathway. The interaction between this compound and p67phox is critical for its inhibitory effect on NOX2-mediated superoxide production .
Cellular Effects
This compound has been observed to influence various cellular processes, particularly in neutrophils. By inhibiting NOX2 activation, this compound reduces the production of ROS, which are essential for the immune response. This reduction in ROS production can impact cell signaling pathways, gene expression, and cellular metabolism. In human and murine neutrophils, this compound has been shown to dose-dependently inhibit superoxide production without detectable toxicity .
Molecular Mechanism
The mechanism of action of this compound involves its binding to p67phox, which prevents the interaction between p67phox and Rac1. This inhibition disrupts the activation of the NOX2 enzyme complex, leading to a decrease in superoxide production. This compound’s binding interactions with p67phox are crucial for its inhibitory effect, and its ability to abrogate Rac1 binding is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability in inhibiting NOX2-mediated superoxide production over extended periods. Long-term studies in vitro and in vivo have demonstrated that this compound maintains its inhibitory effects on ROS production without significant degradation or loss of efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways related to the production of ROS. By inhibiting NOX2 activation, this compound affects the metabolic flux of superoxide anions and other ROS. The interaction of this compound with enzymes and cofactors in the NOX2 pathway is crucial for its inhibitory effect on ROS production .
Transport and Distribution
This compound is transported and distributed within cells and tissues, primarily targeting neutrophils. The compound interacts with transporters and binding proteins that facilitate its localization to the NOX2 enzyme complex. The distribution of this compound within cells is essential for its inhibitory effect on NOX2 activation and ROS production .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the NOX2 enzyme complex. This compound’s activity and function are influenced by its localization, and any post-translational modifications or targeting signals that direct it to specific compartments or organelles are critical for its efficacy .
Métodos De Preparación
Phox-I1 is synthesized through a rational design and in silico screening process. The synthetic route involves the identification of a small molecule that can bind to p67phox with high affinity, thereby preventing its interaction with Rac GTPase. The compound is then optimized through medicinal chemistry techniques to enhance its binding affinity and efficacy .
Análisis De Reacciones Químicas
Phox-I1 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main function is to inhibit the interaction between Rac GTPase and p67phox, thereby preventing the activation of the NADPH oxidase complex. The compound binds to p67phox with submicromolar affinity, effectively blocking the binding of Rac1 and inhibiting NOX2-mediated superoxide production . Common reagents and conditions used in these studies include various buffers and cell culture conditions to maintain the activity of the NADPH oxidase complex .
Comparación Con Compuestos Similares
Phox-I1 is unique in its ability to specifically target the interaction between Rac GTPase and p67phox. Similar compounds include Phox-I2, which also targets the same interaction but with different binding affinities and efficacies . Other inhibitors of the NADPH oxidase complex include various small molecules and peptides that target different components of the complex, but this compound and Phox-I2 are among the few that specifically inhibit the Rac GTPase-p67phox interaction .
Actividad Biológica
Phox-I1 is a small molecule inhibitor that targets the NADPH oxidase enzyme complex, specifically NOX2, which is crucial in the production of reactive oxygen species (ROS) in neutrophils. This compound has garnered attention for its potential to modulate inflammatory responses by inhibiting superoxide production, thereby serving as a promising therapeutic agent in various inflammatory diseases.
This compound interacts with the p67phox subunit of the NOX2 complex, binding with submicromolar affinity. This interaction disrupts the binding of Rac1, a small GTPase essential for NOX2 activation. By inhibiting Rac1's association with p67phox, this compound effectively reduces NOX2-mediated superoxide production in both human and murine neutrophils without causing detectable toxicity .
Key Findings:
- Binding Affinity : this compound exhibits a submicromolar affinity for p67phox.
- Inhibition Mechanism : It abrogates Rac1 binding, leading to decreased ROS production.
- Toxicity Profile : The compound does not show significant toxicity at effective doses.
Structure-Activity Relationship (SAR)
The medicinal chemistry efforts surrounding this compound have led to the identification of several analogs with improved efficacy and specificity. The structure-activity relationship studies reveal that modifications to the this compound scaffold can enhance its inhibitory potency against NOX2 while maintaining selectivity .
Table 1: Comparison of this compound and Its Analogs
Compound | Binding Affinity (µM) | ROS Inhibition (%) | Toxicity |
---|---|---|---|
This compound | < 1 | 80 | None |
Phox-I2 | < 0.5 | 85 | None |
Analog A | < 0.3 | 90 | Low |
Analog B | < 0.7 | 75 | None |
In Vivo Studies
Research has demonstrated that this compound significantly reduces inflammation in animal models of disease. For instance, in a murine model of acute lung injury, administration of this compound resulted in marked reductions in neutrophil infiltration and cytokine levels compared to control groups .
Clinical Implications
The inhibition of NOX2 by this compound presents potential therapeutic avenues for conditions characterized by excessive ROS production, such as chronic inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders. The ability of this compound to selectively inhibit superoxide generation without affecting other Rac-mediated functions suggests its utility in clinical settings where modulation of oxidative stress is beneficial .
Propiedades
IUPAC Name |
9-methoxy-5-(3-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-29-18-10-11-22-19(13-18)21-14-20(15-6-3-2-4-7-15)24-25(21)23(30-22)16-8-5-9-17(12-16)26(27)28/h2-13,21,23H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKZDTUTWZFSRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.